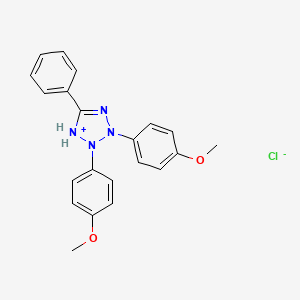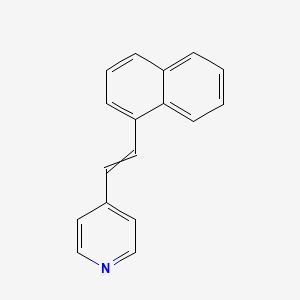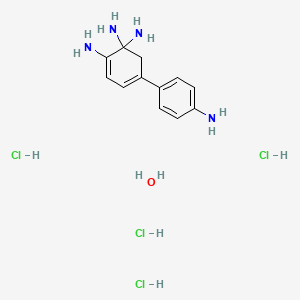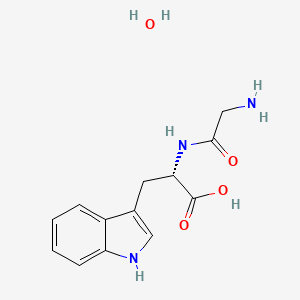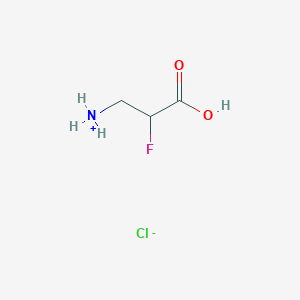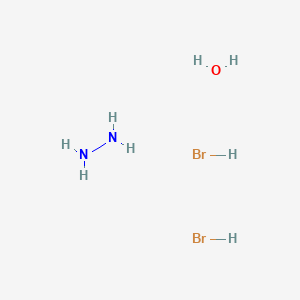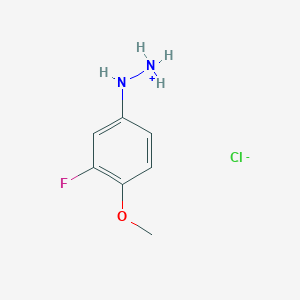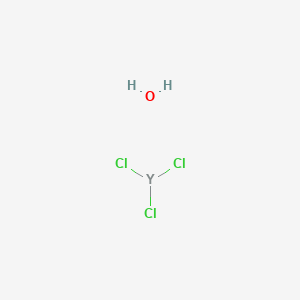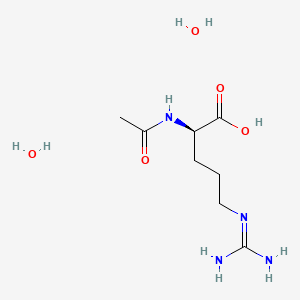
Ac-D-Arg-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl-D-arginine (Ac-D-Arg-OH) is a derivative of the amino acid arginine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the arginine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-D-arginine typically involves the acetylation of D-arginine. One common method is the reaction of D-arginine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective acetylation of the amino group.
Another method involves the use of N-acetylimidazole as the acetylating agent. This reaction is performed in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of Acetyl-D-arginine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions. The purification steps are also scaled up, often involving high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Acetyl-D-arginine can undergo various chemical reactions, including:
Oxidation: The guanidino group of Acetyl-D-arginine can be oxidized to form urea derivatives.
Reduction: The compound can be reduced to form deacetylated arginine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyl group. The reactions are carried out in polar solvents like DMF or DCM at room temperature.
Major Products Formed
Oxidation: Urea derivatives and other oxidized forms of arginine.
Reduction: Deacetylated arginine and other reduced forms.
Substitution: Various substituted derivatives of arginine depending on the nucleophile used.
科学的研究の応用
Acetyl-D-arginine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its effects on enzyme activity.
Medicine: Acetyl-D-arginine is investigated for its potential therapeutic effects, including its role in nitric oxide production and cardiovascular health.
Industry: It is used in the production of pharmaceuticals and as a research reagent in various biochemical assays.
作用機序
The mechanism of action of Acetyl-D-arginine involves its interaction with various molecular targets and pathways. One of the primary targets is the enzyme nitric oxide synthase, which catalyzes the production of nitric oxide from arginine. Acetyl-D-arginine can modulate the activity of this enzyme, leading to changes in nitric oxide levels and subsequent physiological effects.
Additionally, Acetyl-D-arginine can influence the activity of other enzymes involved in arginine metabolism, such as arginase and ornithine decarboxylase. These interactions can affect the levels of other metabolites and have downstream effects on cellular processes.
類似化合物との比較
Similar Compounds
N-Acetyl-L-arginine: Similar to Acetyl-D-arginine but with the L-configuration. It has similar biological activities but may differ in its interaction with enzymes and receptors.
N-Acetyl-L-citrulline: Another acetylated derivative of an amino acid, with different metabolic pathways and effects.
N-Acetyl-L-ornithine: Similar structure but different biological functions and applications.
Uniqueness
Acetyl-D-arginine is unique due to its D-configuration, which can result in different interactions with biological molecules compared to its L-counterpart. This uniqueness makes it valuable in studying stereochemistry and its effects on biological activity.
特性
IUPAC Name |
(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O3.2H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);2*1H2/t6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUXDHOAJIMUEB-QYCVXMPOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCCN=C(N)N)C(=O)O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2389-86-8 |
Source


|
| Record name | N2-acetyl-D-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
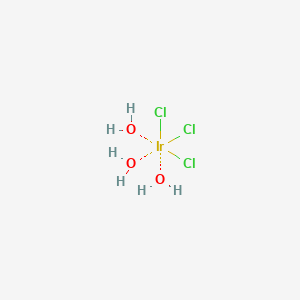
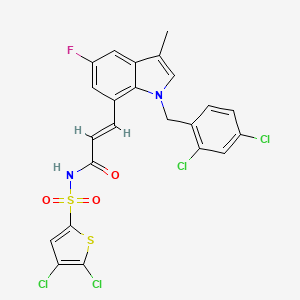
![(1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B7949322.png)
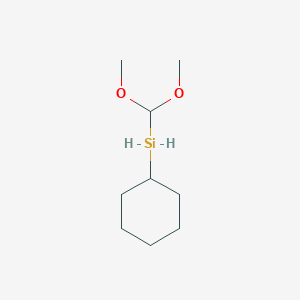
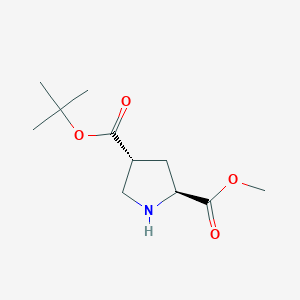
![4-[2-(4-Methoxyphenyl)ethenyl]aniline](/img/structure/B7949361.png)
